molecular formula C16H15F4NO4 B280036 N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide

N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide

Cat. No. B280036
M. Wt: 361.29 g/mol
InChI Key: QVKMCGGCXHSRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide, also known as TFPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a unique mechanism of action, which makes it an interesting subject for further study. In

Mechanism of Action

N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide exerts its effects by binding to a specific target in the body, known as the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide acts as an agonist of PPAR-γ, which leads to the activation of downstream signaling pathways that result in its various biological effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has also been shown to improve glucose and lipid metabolism, which makes it a potential therapeutic agent for the treatment of diabetes and cardiovascular diseases. Additionally, N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has several advantages for lab experiments. It is stable and can be easily synthesized with high yield and purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying the biological pathways it affects. However, N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide. One potential area of research is the development of novel derivatives of N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide with improved pharmacological properties. Another direction is the investigation of N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide's effects on other biological pathways and diseases. Additionally, the use of N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide in combination with other drugs or therapies could be explored to enhance its therapeutic potential. Finally, the development of new methods for the delivery of N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide could overcome its limitations and improve its efficacy in vivo.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using a specific method and has a unique mechanism of action that makes it an interesting subject for further study. N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has several advantages for lab experiments, but also has some limitations that need to be addressed. The future directions for the study of N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide are promising and could lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide involves the reaction of 4-methoxyphenylboronic acid with 5-bromo-2-furancarboxylic acid, followed by the reaction of the resulting compound with 2,2,3,3-tetrafluoropropyl methanesulfonate. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide with high yield and purity.

Scientific Research Applications

N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, as well as its ability to modulate the immune system. N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has also been investigated for its potential use as a therapeutic agent in the treatment of cancer, diabetes, and cardiovascular diseases.

properties

Molecular Formula

C16H15F4NO4

Molecular Weight

361.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-(2,2,3,3-tetrafluoropropoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C16H15F4NO4/c1-23-11-4-2-10(3-5-11)21-14(22)13-7-6-12(25-13)8-24-9-16(19,20)15(17)18/h2-7,15H,8-9H2,1H3,(H,21,22)

InChI Key

QVKMCGGCXHSRSE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COCC(C(F)F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COCC(C(F)F)(F)F

Origin of Product

United States

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